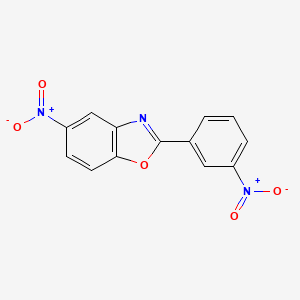

2-(m-Nitrophenyl)-5-nitrobenzoxazole

Description

2-(m-Nitrophenyl)-5-nitrobenzoxazole is a benzoxazole derivative featuring a meta-nitrophenyl substituent at position 2 and a nitro group at position 5. This compound is synthesized via a two-step process: (1) condensation of sodium 2-amino-4-nitrophenolate with nitrobenzoyl chloride to form an ester intermediate, followed by (2) cyclization under strong acid catalysis .

Properties

Molecular Formula |

C13H7N3O5 |

|---|---|

Molecular Weight |

285.21 g/mol |

IUPAC Name |

5-nitro-2-(3-nitrophenyl)-1,3-benzoxazole |

InChI |

InChI=1S/C13H7N3O5/c17-15(18)9-3-1-2-8(6-9)13-14-11-7-10(16(19)20)4-5-12(11)21-13/h1-7H |

InChI Key |

UBDZNJJNPLMUHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Nitro-Substituted Heterocycles

Table 2: Reactivity Comparison of Nitrophenyl Derivatives

Research Findings

- Synthetic Efficiency : The cyclization step for 2-(m-Nitrophenyl)-5-nitrobenzoxazole achieves high yields under mild conditions, making it scalable for industrial production .

- Safety Considerations : Nitro-substituted aromatics (e.g., 5-(3-nitrophenyl)-2-furaldehyde) often exhibit irritant properties, warranting careful handling .

Preparation Methods

Oxime-Chlorination Route

A prior approach reacts 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by chlorination and reaction with 2-amino-4-nitrophenol. While conceptually viable, this method suffers from low yields (<40%) and cumbersome purification steps due to multiple intermediates.

Direct Acylation-Cyclization

Another route involves condensing 2-aminophenol derivatives with benzoyl chlorides, but competing acylation at both hydroxyl and amino groups generates diacylated byproducts, reducing yield and purity.

Hydrogenation Step Optimization

The Pd/C-catalyzed hydrogenation is highly efficient, achieving near-quantitative reduction of nitro groups. Key parameters include:

-

Solvent Choice: Tetrahydrofuran enhances catalyst activity and product solubility.

-

Pressure: 0.9±0.1 MPa balances reaction rate and safety.

-

Temperature: 65±1°C minimizes side reactions like over-reduction.

Post-hydrogenation decolorization with activated carbon and vacuum drying further elevate purity to 99.8%.

Scalability and Industrial Applicability

Example 7 in the patent demonstrates scalability, producing 131.8 g of 2-(4-nitrophenyl)-5-nitrobenzoxazole with 92.5% yield . Consistent results across batch sizes (30–90 g) confirm the method’s robustness, making it suitable for industrial production.

Q & A

Q. What are the standard synthetic routes for preparing 2-(m-Nitrophenyl)-5-nitrobenzoxazole, and how can reaction conditions influence yield?

The compound is typically synthesized via a multi-step process. A common method involves:

- Step 1 : Condensation of sodium 2-amino-4-nitrophenolate with nitrobenzoyl chloride to form an ester intermediate.

- Step 2 : Cyclization under strong acid catalysis (e.g., H₂SO₄) to yield 2-(nitrophenyl)-5-nitrobenzoxazole.

- Step 3 : Hydrogenation using Pd/C to reduce nitro groups to amines if required. Reaction temperature (e.g., 130°C under solvent-free conditions) and catalysts (e.g., K₂CO₃) significantly affect cyclization efficiency and yield . Microwave-assisted synthesis (120°C, 20–30 min) can accelerate steps involving bromo-substituted reactants .

Q. Which spectroscopic and analytical techniques are essential for characterizing 2-(m-Nitrophenyl)-5-nitrobenzoxazole?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and purity.

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation patterns (e.g., [M+–CO₂CH₃] ions) .

- Elemental Analysis : To verify stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

- UV-Vis Spectroscopy : To assess nitro group electronic transitions.

Q. How is 2-(m-Nitrophenyl)-5-nitrobenzoxazole screened for preliminary biological activity?

Initial screening involves:

- Antimicrobial Assays : Disk diffusion or microdilution against bacterial/fungal strains.

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC₅₀ determination).

- Enzyme Inhibition Studies : Kinetic profiling against viral proteases or oxidoreductases .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of 2-(m-Nitrophenyl)-5-nitrobenzoxazole derivatives?

- Substituent Tuning : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzoxazole 5-position improves antimicrobial potency .

- Scaffold Hybridization : Coupling with tetrazole or thiadiazole moieties enhances antiviral activity via π-π stacking interactions .

- Hydrogenation : Reducing nitro groups to amines increases solubility and target binding affinity .

Q. What kinetic insights govern the hydrolysis and aminolysis of nitro-substituted benzoxazole esters?

- Leaving Group Effects : p- and m-Nitrophenyl esters exhibit similar reactivity despite differing pKa values, suggesting transition-state stabilization dominates over leaving group acidity .

- pH Dependence : Hydrolysis rates peak near physiological pH (7–8), while aminolysis selectivity improves under mildly basic conditions (pH 9–10) .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

- Reproducibility Checks : Validate protocols using controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Cross-Validation : Compare NMR shifts with DFT-calculated spectra or X-ray crystallography data .

- Error Analysis : Quantify impurities (e.g., unreacted nitrobenzoyl chloride) via HPLC .

Q. What mechanistic insights explain the compound’s interaction with biological targets?

- Enzyme Binding : Molecular docking studies suggest the nitro group forms hydrogen bonds with catalytic residues (e.g., His57 in serine proteases) .

- Oxidative Stress Induction : Nitro reduction generates reactive intermediates (e.g., nitro radicals) that disrupt microbial redox balance .

Q. What are the pitfalls in optimizing synthetic scalability, and how can they be mitigated?

- Byproduct Formation : Nitro group over-reduction during hydrogenation can be minimized using lower H₂ pressure or poisoned catalysts (e.g., Lindlar’s catalyst) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but require rigorous drying to avoid side reactions .

Methodological Considerations

Q. How do computational methods aid in predicting the compound’s reactivity and stability?

Q. What safety protocols are critical when handling 2-(m-Nitrophenyl)-5-nitrobenzoxazole?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.